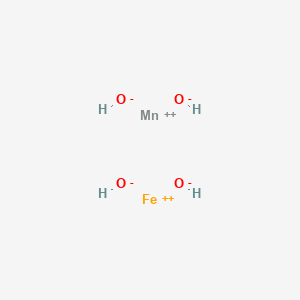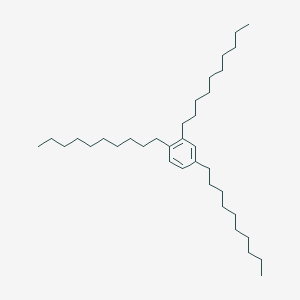
Benzene, 1,2,4-tris(decyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2,4-tris(decyl)-: is a derivative of benzene where three decyl groups are attached to the benzene ring at the 1, 2, and 4 positions. This compound is part of a broader class of chemicals known as alkylbenzenes, which are characterized by the presence of alkyl groups attached to a benzene ring. The presence of long decyl chains imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-tris(decyl)- typically involves the alkylation of benzene with decyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring undergoes electrophilic substitution to attach the decyl groups at the desired positions.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2,4-tris(decyl)- can be achieved through continuous flow reactors that allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1,2,4-tris(decyl)- can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzylic alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives, though this is less common due to the stability of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, while nucleophilic substitution can occur at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4) are commonly used.
Major Products:
Oxidation: Benzylic alcohols, aldehydes, and carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
Chemistry: Benzene, 1,2,4-tris(decyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology and Medicine: While specific biological applications of Benzene, 1,2,4-tris(decyl)- are limited, derivatives of alkylbenzenes are often explored for their potential as antimicrobial agents and in drug delivery systems due to their ability to interact with biological membranes.
Industry: In the industrial sector, Benzene, 1,2,4-tris(decyl)- is used as a surfactant and in the formulation of lubricants and detergents. Its hydrophobic decyl chains make it effective in reducing surface tension and enhancing the solubility of hydrophobic compounds.
作用机制
The mechanism by which Benzene, 1,2,4-tris(decyl)- exerts its effects is largely dependent on its chemical interactions In oxidation reactions, the benzylic positions are particularly reactive due to the stability of the resulting benzylic radicals or carbocations
相似化合物的比较
Benzene, 1,2,4-tris(octyl)-: Similar structure but with shorter octyl chains instead of decyl chains.
Benzene, 1,3,5-tris(decyl)-: Decyl groups attached at the 1, 3, and 5 positions, leading to different steric and electronic properties.
Benzene, 1,2,3-tris(decyl)-: Decyl groups attached at the 1, 2, and 3 positions, affecting the compound’s reactivity and physical properties.
Uniqueness: Benzene, 1,2,4-tris(decyl)- is unique due to the specific positioning of the decyl groups, which influences its chemical reactivity and physical properties. The 1,2,4-trisubstitution pattern allows for distinct steric interactions and electronic effects compared to other isomers.
属性
CAS 编号 |
138384-24-4 |
|---|---|
分子式 |
C36H66 |
分子量 |
498.9 g/mol |
IUPAC 名称 |
1,2,4-tris-decylbenzene |
InChI |
InChI=1S/C36H66/c1-4-7-10-13-16-19-22-25-28-34-31-32-35(29-26-23-20-17-14-11-8-5-2)36(33-34)30-27-24-21-18-15-12-9-6-3/h31-33H,4-30H2,1-3H3 |
InChI 键 |
MOEDNZQWXWFMHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


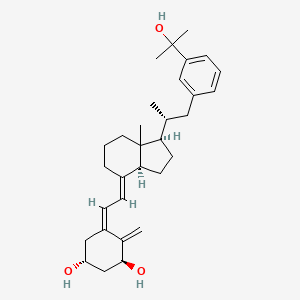
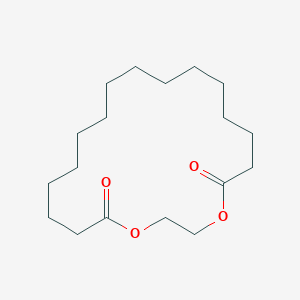
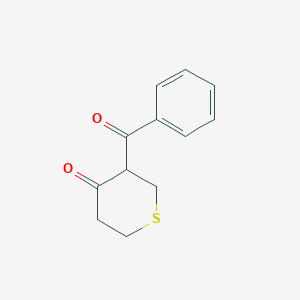
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

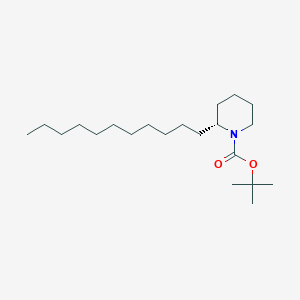
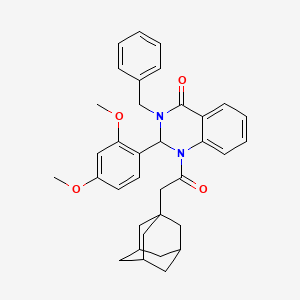
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)

